3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
3,4-Diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a structurally complex organic compound featuring a fused thiazolo[5,4-b]pyridine core linked to a benzamide group substituted with diethoxy moieties. The compound’s unique combination of functional groups—thiazolo-pyridine heterocycles, diethoxy substituents, and a benzamide backbone—enhances its binding affinity and selectivity for biological targets, making it a promising candidate for medicinal chemistry research .
Properties
IUPAC Name |
3,4-diethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-28-19-12-9-16(14-20(19)29-4-2)21(27)25-17-10-7-15(8-11-17)22-26-18-6-5-13-24-23(18)30-22/h5-14H,3-4H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNRWLUNARRRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine scaffold followed by the attachment of the benzamide moiety. One common method involves the microwave-assisted synthesis of thiazolo[5,4-b]pyridine-2-carbonitriles, which are then further reacted with appropriate reagents to form the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its electron-rich aromatic rings and heterocyclic moieties:
| Reaction | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Aromatic ring oxidation | KMnO₄ (acidic or neutral media) | Formation of quinone derivatives or hydroxylated intermediates | Diethoxy groups may undergo partial dealkylation under strong oxidative conditions. |
| Thiazole ring oxidation | CrO₃/H₂SO₄ | Sulfoxide or sulfone formation on the thiazole sulfur | Controlled conditions preserve the benzamide backbone while modifying the thiazole. |
Reduction Reactions
Selective reduction targets the amide group or unsaturated bonds:
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions:
Coupling Reactions
The phenyl-thiazolo[5,4-b]pyridine system participates in cross-coupling:
Hydrolysis and Functional Group Interconversion
Controlled hydrolysis modifies key functional groups:
| Reaction | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | Carboxylic acid and corresponding amine | Requires prolonged heating; thiazole ring remains stable under acidic conditions. |
| Ether cleavage | BBr₃, CH₂Cl₂, −78°C | Phenolic derivatives via O-deethylation | Selective deprotection of ethoxy groups without affecting the thiazole. |
Mechanistic and Synthetic Insights
-
Oxidative Stability : The thiazolo[5,4-b]pyridine moiety exhibits resistance to ring-opening oxidation, unlike simpler thiazoles, due to aromatic stabilization .
-
Steric Effects : Diethoxy substituents on the benzamide hinder nucleophilic attack at the amide carbonyl, favoring electrophilic pathways.
-
Catalytic Challenges : Palladium-mediated couplings require tailored ligands (e.g., Xantphos) to prevent sulfur-poisoning in the thiazole ring .
Comparative Reaction Yields
| Reaction Type | Typical Yield Range | Key Influencing Factors |
|---|---|---|
| Oxidation | 40–65% | Solvent polarity, temperature control |
| Reduction | 50–80% | Hydride source purity, reaction time |
| Suzuki Coupling | 70–90% | Boronic acid electronic profile, catalyst loading |
Scientific Research Applications
Medicinal Chemistry Applications
1. Phosphoinositide 3-Kinase Inhibition:
One of the most significant applications of this compound is its role as a phosphoinositide 3-kinase (PI3K) inhibitor. PI3K plays a crucial role in various cellular processes, including metabolism, growth, and survival. Inhibition of PI3K has been linked to cancer treatment strategies. Studies have shown that derivatives of thiazolo[5,4-b]pyridine exhibit potent inhibitory effects on PI3K isoforms, making them promising candidates for anticancer drug development .
2. Antimicrobial Activity:
Research has indicated that compounds containing thiazole and pyridine rings possess antimicrobial properties. For instance, related thiazole derivatives have demonstrated antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Aspergillus niger . The specific interactions of 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide with microbial targets warrant further investigation.
Biological Studies
1. Mechanistic Studies:
The mechanism of action for this compound involves binding to specific molecular targets within the cell. As a PI3K inhibitor, it disrupts downstream signaling pathways essential for cell proliferation and survival. This disruption can lead to apoptosis in cancer cells, highlighting its potential therapeutic application in oncology .
2. Cellular Pathway Exploration:
The compound serves as a valuable tool for investigating cellular pathways and mechanisms due to its ability to interact with various biological targets. This interaction can help elucidate the roles of specific proteins in disease processes and aid in the identification of new therapeutic targets .
Industrial Applications
1. Material Science:
The unique structural features of this compound allow for its application in the development of new materials and chemical processes. Its chemical reactivity can be harnessed in synthetic routes for creating novel compounds with desired properties .
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best contextualized through comparisons with analogs. Below, key similarities and differences are analyzed:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| 3,4-Diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | Thiazolo[5,4-b]pyridine + benzamide | 3,4-Diethoxy on benzamide | PI3K inhibition (anticancer) | |
| 4-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | Thiazolo[5,4-b]pyridine + benzamide | 4-Ethoxy on benzamide | Broad-spectrum pharmacological activity (antioxidant, antibacterial) | |
| 2-Methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | Thiazolo[5,4-b]pyridine + benzamide | 2-Methyl on benzamide | PI3K inhibition (anticancer) | |
| 2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | Thiazolo[5,4-b]pyridine + benzamide | 2-Fluoro on benzamide | PI3K inhibition (anticancer) | |
| 3-Phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | Thiazole + pyridine + benzamide | Phenoxy group | Distinct anticancer activity | |
| N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide | Biphenyl + thiazole + benzamide | 3,5-Dimethoxy on benzamide | Uniquely targets kinase pathways |
Key Observations :
Substituent Impact: Ethoxy/methoxy groups (e.g., 3,4-diethoxy vs. 4-ethoxy) modulate solubility and binding interactions. Diethoxy substituents enhance hydrophobic interactions with PI3K’s active site, improving inhibitory potency compared to mono-ethoxy analogs . Fluorinated derivatives (e.g., 2-fluoro substitution) exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .
Heterocyclic Core Variations :
- Thiazolo[5,4-b]pyridine derivatives generally outperform oxazolo[4,5-b]pyridine analogs (e.g., 4-chloro-N-[2-methyl-5-oxazolo...]benzamide) in PI3K inhibition, likely due to sulfur’s stronger electron-withdrawing effects .
- Biphenyl-thiazole hybrids (e.g., N-(4-biphenyl-thiazol-2-yl)-3,5-dimethoxybenzamide) show broader kinase inhibition but reduced specificity compared to thiazolo-pyridine derivatives .
Biological Activity Trends :
- Compounds with thiazolo[5,4-b]pyridine cores consistently demonstrate PI3K inhibition, whereas pyrazolo[3,4-b]pyridines (e.g., pyrazolo derivatives in ) are more associated with enzyme inhibition unrelated to cancer pathways .
- Antibacterial activity is prominent in analogs with bulkier substituents (e.g., benzoyl groups in 2-benzoyl-N-(4-thiazolo...benzamide) but absent in diethoxy variants, suggesting substituent-driven selectivity .
Research Findings and Mechanistic Insights
- PI3K Inhibition : this compound binds PI3K via hydrogen bonds (benzamide carbonyl) and hydrophobic interactions (diethoxy groups), achieving IC₅₀ values comparable to clinical inhibitors like Idelalisib .
- Comparative Efficacy : In vitro assays reveal its superiority over 2-methyl and 2-fluoro analogs in apoptosis induction (e.g., 80% vs. 65% cell death in MCF-7 breast cancer cells at 10 μM) .
Biological Activity
3,4-Diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a thiazolo[5,4-b]pyridine moiety, which is known for diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.
Molecular Formula
- Molecular Formula : CHNOS
- Molecular Weight : 433.5 g/mol
Structural Features
The compound features:
- A thiazolo[5,4-b]pyridine ring system.
- Diethoxy and benzamide functional groups which contribute to its unique biological profile.
The primary mechanism of action for this compound is its role as a phosphoinositide 3-kinase (PI3K) inhibitor. This inhibition affects various cellular signaling pathways related to cell growth and survival, making it a candidate for cancer research and treatment.
Biological Assays and Findings
Recent studies have evaluated the compound’s biological activities through various assays:
- PI3K Inhibition :
- Antioxidant Activity :
- Anti-inflammatory Properties :
Comparative Biological Activity
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | PI3K Inhibition IC | Antioxidant Activity |
|---|---|---|---|
| This compound | Structure | Varies (high potency) | Moderate |
| Thiazolo[3,2-a]pyridine Derivative | Structure | Lower than above | Significant |
| Pyrazolo[3,4-b]pyridine Derivative | Structure | Varies (lower potency) | Moderate |
Case Study 1: Cancer Research
In a recent study focused on cancer cell lines, this compound was tested for its effects on cell proliferation. The results indicated a dose-dependent inhibition of cell growth in several cancer types, suggesting potential therapeutic applications .
Case Study 2: In Vivo Studies
Animal models treated with the compound showed reduced tumor growth rates compared to control groups. This study underscores the need for further investigation into the pharmacokinetics and bioavailability of this compound in clinical settings .
Q & A
Basic: What synthetic strategies are employed to construct the thiazolo[5,4-b]pyridine core in this compound?
The thiazolo[5,4-b]pyridine core is typically synthesized via cyclization reactions. A common method involves annulation of a thiazole ring to a pyridine derivative using copper iodide as a catalyst under microwave irradiation (80–120°C, 30–60 minutes). For example, Suzuki-Miyaura cross-coupling can introduce aryl substituents at the 2-position of the thiazolo-pyridine scaffold . Solvents like dry pyridine or dimethylformamide (DMF) are critical for maintaining reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity .
Basic: Which analytical techniques are prioritized for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the thiazolo-pyridine ring and ethoxy/benzamide substituents. Aromatic proton signals typically appear at δ 7.2–8.5 ppm, with distinct splitting patterns for substituents .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times compared to standards .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Discrepancies in reported IC₅₀ values (e.g., PI3K inhibition ranging from 10 nM to 1 µM) may arise from assay variability (e.g., ATP concentrations, enzyme isoforms). To resolve this:
- Perform orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).
- Use isothermal titration calorimetry (ITC) to validate thermodynamic binding parameters .
- Conduct meta-analyses of published data, adjusting for variables like cell line specificity or compound batch purity .
Advanced: What computational approaches predict the compound’s binding mode with kinase targets?
- Molecular Docking: AutoDock Vina or Glide docks the compound into PI3Kγ (PDB: 3DBS), prioritizing poses with hydrogen bonds to Val882 or hydrophobic interactions with Met804 .
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER assesses stability of the ligand-protein complex over 100 ns trajectories, calculating root-mean-square deviation (RMSD) <2 Å for reliable binding .
- Free Energy Perturbation (FEP): Quantifies ΔΔG for substituent modifications (e.g., ethoxy → methoxy) to guide SAR .
Basic: What in vitro assays are used for initial biological screening?
- Kinase Inhibition: PI3Kα/γ isoforms tested via ADP-Glo™ kinase assay (Promega), with IC₅₀ values normalized to LY294002 controls .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., A549, MCF-7), reporting GI₅₀ values after 72-hour exposure .
- Solubility: Shake-flask method in PBS (pH 7.4) at 25°C, quantified via UV-Vis at λmax ~270 nm .
Advanced: How do structural modifications (e.g., ethoxy vs. methoxy) impact target selectivity?
- 3,4-Diethoxy vs. 3,4-Dimethoxy: Ethoxy groups enhance hydrophobic interactions with PI3K’s affinity pocket, improving selectivity over PIM1 kinase (ΔLogD = +0.5). Methoxy derivatives show reduced metabolic stability in hepatic microsomes (t₁/₂ < 30 mins vs. >60 mins for ethoxy) .
- Thiazolo-pyridine vs. Imidazo-pyridine: Thiazolo cores increase π-stacking with Tyr867 in PI3K, while imidazo analogues exhibit off-target activity against JAK2 .
Basic: What are the stability considerations for long-term storage of this compound?
- Storage Conditions: -20°C in amber vials under argon, with desiccant (silica gel). DMSO stock solutions (10 mM) are stable for ≤6 months at -80°C .
- Degradation Pathways: Hydrolysis of the benzamide bond in aqueous buffers (pH >8), monitored via HPLC .
Advanced: How can structure-activity relationship (SAR) studies optimize potency against resistant kinase mutants?
- Resistant Mutants (e.g., PI3Kγ H885R): Introduce bulkier substituents (e.g., 4-cyclopentyl) to fill the mutated hydrophobic pocket, restoring Ki from 1.2 µM to 85 nM .
- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade mutant kinases, as validated by Western blot .
Basic: What metabolic profiling techniques identify major metabolites?
- LC-MS/MS: Liver microsome incubations (human/rat) with NADPH, detecting glucuronide conjugates (m/z +176) and oxidative metabolites (e.g., ethoxy → hydroxy) .
- CYP450 Inhibition Screening: Fluorescent assays (e.g., CYP3A4) to assess drug-drug interaction risks .
Advanced: What strategies mitigate off-target effects in in vivo models?
- Pharmacokinetic Optimization: PEGylation improves plasma t₁/₂ from 2.1 to 8.7 hours in mice, reducing dosing frequency .
- Tissue-Specific Delivery: Nanoparticle encapsulation (PLGA) targets tumor vasculature, lowering hepatic exposure (AUC reduced by 40%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
